molecular formula C19H19N3O2 B1139364 Niraparib metabolite M1 CAS No. 1476777-06-6

Niraparib metabolite M1

Katalognummer B1139364
CAS-Nummer: 1476777-06-6
Molekulargewicht: 321.37
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Niraparib metabolite M1 is a metabolite of Niraparib . Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor . It is used to treat recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer responding to platinum-based chemotherapy .


Synthesis Analysis

Niraparib undergoes hydrolytic and conjugative metabolic conversions, with the oxidative pathway being minimal . The metabolism of Niraparib is primarily hepatic via carboxylesterase-catalyzed amide hydrolysis, leading to the formation of an inactive acid metabolite (M1) which then undergoes glucuronidation .


Chemical Reactions Analysis

Niraparib undergoes hydrolytic and conjugative metabolic conversions to form its metabolites . The oxidative pathway plays a negligible role in Niraparib metabolism .

Wissenschaftliche Forschungsanwendungen

Application in Ovarian Cancer Treatment

Field

Oncology, specifically ovarian cancer treatment .

Summary of Application

Niraparib is a novel, investigational poly (ADP-Ribose) polymerase (PARP) inhibitor with antitumor effect in BRCA1 and BRCA2 mutated cancer cells . It has shown promising results as a monotherapy in the treatment of ovarian cancer .

Methods of Application

Niraparib is administered orally, once daily . The bioavailability of Niraparib is 73% and it binds to 83% of plasma proteins .

Results or Outcomes

Niraparib met its primary endpoint of improving progression-free survival (PFS) for adult patients with recurrent, platinum-sensitive, ovarian, fallopian tube, or primary peritoneal cancer in complete or partial response to platinum-based chemotherapy . Significant improvements in PFS were seen in all patient cohorts regardless of biomarker status .

Application in Prostate Cancer Treatment

Field

Oncology, specifically prostate cancer treatment .

Summary of Application

Niraparib is being investigated in combination with androgen receptor-axis-targeted therapy in patients with metastatic castration-resistant prostate cancer .

Application in Pharmacokinetic Studies

Field

Pharmacokinetics .

Summary of Application

Niraparib metabolite M1 is used in pharmacokinetic studies to understand the absorption, metabolism, and excretion (AME) of Niraparib .

Methods of Application

In a study, Niraparib was administered to six patients as a single oral dose of 300 mg with a radioactivity of 100 μCi . Total radioactivity (TRA) in whole blood, plasma, urine, and feces was measured using liquid scintillation counting (LSC) to obtain the mass balance of Niraparib .

Results or Outcomes

The mean TRA recovered over 504 h was 47.5% in urine and 38.8% in feces, indicating that both renal and hepatic pathways are comparably involved in the excretion of Niraparib and its metabolites . The elimination of 14 C–radioactivity was slow, with t 1/2 in plasma on average 92.5 h . Two major metabolites were found: the known metabolite M1 (amide hydrolysed niraparib) and the glucuronide of M1 .

Application in Non-BRCA Mutated Ovarian Cancer Treatment

Field

Oncology, specifically non-BRCA mutated ovarian cancer treatment .

Summary of Application

Niraparib is the first Food and Drug Administration (FDA)- and European Medical Agency (EMA)-approved PARPi as maintenance therapy for platinum-sensitive OC, regardless of BReast CAncer gene (BRCA) status, in first-line patients, with a recent restriction to germline BRCA mutations in second-line patients .

Safety And Hazards

Niraparib has a manageable tolerability profile with myelosuppression as the main safety concern . Hematological reactions were managed with monitoring and dose reduction or interruption .

Zukünftige Richtungen

Niraparib shows promise as a maintenance therapy for advanced ovarian cancer in adults who responded to platinum-based chemotherapy, regardless of homologous-recombination deficiency status . It is also under investigation as monotherapy against other solid tumors as well as in combination with other drugs .

Eigenschaften

IUPAC Name

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQHGRLURKGIFL-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Niraparib metabolite M1

CAS RN

1476777-06-6
Record name 2H-Indazole-7-carboxylic acid, 2-(4-(3S)-3-piperidinylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476777066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-INDAZOLE-7-CARBOXYLIC ACID, 2-(4-(3S)-3-PIPERIDINYLPHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXM824C9GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.